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Compound of Interest

Compound Name: 4-Pentylphenol-d5

Cat. No.: B590497

Technical Guide: 4-Pentylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Pentylphenol-d5, a deuterated form of
the alkylphenol, 4-pentylphenol. This document covers its chemical properties, proposed
synthesis, analytical methodologies, and known biological activities, with a focus on its role as
a potential endocrine disruptor.

Core Data Presentation

The following table summarizes the key quantitative data for 4-Pentylphenol-d5.

Property Value

CAS Number 126839-95-0
Molecular Weight 169.27 g/mol
Molecular Formula C11H11Ds0

Experimental Protocols
Proposed Synthesis of 4-Pentylphenol-d5
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A specific, detailed synthesis protocol for 4-Pentylphenol-d5 is not readily available in the
public domain. However, a plausible synthetic route can be adapted from the established
synthesis of 4-pentylphenol, utilizing a deuterated starting material. The proposed two-step
synthesis involves a Fries rearrangement followed by a Wolff-Kishner reduction.

Step 1: Fries Rearrangement of Phenyl-d5 Valerate to 4-Pentanoylphenol-d5

The Fries rearrangement converts a phenolic ester to a hydroxyaryl ketone using a Lewis acid
catalyst. In this proposed synthesis, commercially available phenol-d6 would first be acylated
with valeryl chloride to form phenyl-d5 valerate, which is then rearranged.

o Materials: Phenyl-d5 valerate, anhydrous aluminum chloride (AICI3), nitrobenzene (solvent),
hydrochloric acid (HCI).

e Procedure:

o In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve phenyl-d5
valerate in anhydrous nitrobenzene.

o Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions
while stirring.

o After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain
this temperature for several hours.

o Monitor the reaction progress using Thin Layer Chromatography (TLC).

o Once the reaction is complete, cool the mixture and carefully pour it onto a mixture of
crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride
complex.

o Separate the organic layer and extract the agueous layer with a suitable organic solvent
(e.g., diethyl ether).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure to yield crude 4-pentanoylphenol-d5.
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o Purify the product by column chromatography or recrystallization.
Step 2: Wolff-Kishner Reduction of 4-Pentanoylphenol-d5 to 4-Pentylphenol-d5

The Wolff-Kishner reduction deoxygenates a ketone to the corresponding alkane using
hydrazine hydrate in the presence of a strong base at elevated temperatures.

o Materials: 4-Pentanoylphenol-d5, hydrazine hydrate, potassium hydroxide (KOH), diethylene
glycol (solvent).

e Procedure:

o Place 4-pentanoylphenol-d5, potassium hydroxide, and diethylene glycol in a round-
bottom flask fitted with a reflux condenser.

o Add hydrazine hydrate to the mixture.
o Heat the mixture to reflux for 1-2 hours.
o Reconfigure the apparatus for distillation and remove the water and excess hydrazine.

o Increase the temperature to approximately 200°C and maintain it for several hours until
the evolution of nitrogen gas ceases.

o Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g.,
ethyl acetate).

o Wash the combined organic extracts with dilute acid and then with water, dry over
anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purify the final product, 4-Pentylphenol-d5, by vacuum distillation or column
chromatography.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b590497?utm_src=pdf-body
https://www.benchchem.com/product/b590497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

GC-MS is a suitable technique for the identification and quantification of 4-Pentylphenol-d5.
The deuterated nature of the compound allows for its use as an internal standard in isotope
dilution methods for the accurate quantification of non-deuterated 4-pentylphenol.

o Sample Preparation: Samples containing 4-Pentylphenol-d5 can be extracted using a
suitable organic solvent. Derivatization, for example, by silylation, may be employed to
improve chromatographic properties.

e GC Conditions:

[¢]

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

[e]

Injector Temperature: 250°C.

o

Oven Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes,
and then ramp up to a final temperature (e.g., 280°C).

Carrier Gas: Helium at a constant flow rate.

o

e MS Conditions:
o lonization Mode: Electron lonization (El) at 70 eV.

o Acquisition Mode: Selected lon Monitoring (SIM) for targeted analysis, monitoring the
molecular ion and characteristic fragment ions of both the deuterated and non-deuterated
analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure and the position of the deuterium
labels in 4-Pentylphenol-d5.

e 1H NMR: The *H NMR spectrum will show the absence of signals corresponding to the
positions of deuterium substitution on the pentyl chain. The aromatic protons will appear in
their characteristic region.

e 2H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium
nuclei, confirming their presence and providing information about their chemical

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b590497?utm_src=pdf-body
https://www.benchchem.com/product/b590497?utm_src=pdf-body
https://www.benchchem.com/product/b590497?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

environment.

e 13C NMR: The 3C NMR spectrum will show signals for all carbon atoms. The carbons
bonded to deuterium will exhibit a characteristic splitting pattern (C-D coupling) and may
have slightly different chemical shifts compared to the non-deuterated analog.

Biological Activity and Signaling Pathways

4-Alkylphenols, including 4-pentylphenol, are recognized as endocrine-disrupting chemicals
(EDCs). Their primary mode of action involves interaction with the endocrine system,
particularly estrogen signaling pathways.

Endocrine Disruption

4-Pentylphenol can act as a xenoestrogen, meaning it can mimic the effects of the natural
hormone estrogen by binding to estrogen receptors (ERa and ER[). This binding can trigger
downstream cellular responses that are normally regulated by estrogen, potentially leading to
adverse health effects.

Metabolism and Interaction with CYP3A4

Recent studies have highlighted a novel pathway of endocrine disruption by alkylphenols
involving their metabolism by cytochrome P450 enzymes, specifically CYP3A4. This enzyme
can catalyze the formation of reactive intermediates that can interact with and disrupt the
normal homeostasis of endogenous estrogens.

Below is a diagram illustrating the proposed signaling pathway for the endocrine-disrupting
effects of 4-pentylphenol, focusing on its interaction with the estrogen receptor and its
metabolism by CYP3A4.
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Endocrine disruption pathway of 4-Pentylphenol.

This diagram illustrates two main pathways: the direct binding of 4-pentylphenol to the estrogen
receptor, mimicking estrogen and leading to altered gene transcription, and the metabolic
pathway where CYP3A4 metabolizes 4-pentylphenol, potentially forming reactive metabolites
that can interfere with endogenous estrogen levels. Both pathways contribute to the overall
endocrine-disrupting effects of the compound.

 To cite this document: BenchChem. [4-Pentylphenol-d5 CAS number and molecular weight].
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[https://www.benchchem.com/product/b590497#4-pentylphenol-d5-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b590497#4-pentylphenol-d5-cas-number-and-molecular-weight
https://www.benchchem.com/product/b590497#4-pentylphenol-d5-cas-number-and-molecular-weight
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b590497?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b590497?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

